molecular formula C15H16N2O4 B2819606 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide CAS No. 941879-06-7

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide

Cat. No.: B2819606
CAS No.: 941879-06-7
M. Wt: 288.303
InChI Key: WRPVTZSHYDQQAV-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide typically involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes. For instance, the nitrile oxide can be generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a base like triethylamine.

  • Cyclopentane Ring Formation: : The cyclopentane ring can be introduced via a cyclization reaction. This can be achieved by reacting a suitable diene with a dienophile in a Diels-Alder reaction, followed by functional group transformations to introduce the necessary substituents.

  • Amide Bond Formation: : The final step involves coupling the isoxazole derivative with 3,5-dimethoxybenzoic acid to form the benzamide. This can be done using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the isoxazole ring or the amide bond, potentially leading to ring-opened products or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its isoxazole core.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe to study the interaction of isoxazole derivatives with biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a simple isoxazole ring.

    3,5-Dimethoxybenzamide: A simpler analog lacking the isoxazole ring.

    Cyclopentyl Isoxazole Derivatives: Compounds with similar cyclopentane and isoxazole structures but different substituents.

Uniqueness

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide is unique due to the combination of its isoxazole ring, cyclopentane ring, and dimethoxybenzamide moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to simpler analogs.

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that incorporates both isoxazole and cyclopentane rings, contributing to its chemical diversity. Its molecular formula is C14H15N3O3C_{14}H_{15}N_{3}O_{3}, and it possesses a molecular weight of approximately 273.29 g/mol. The presence of methoxy groups enhances its lipophilicity and may influence its interactions with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Receptor Modulation : Interaction studies indicate that it may modulate receptor activity, particularly in the central nervous system, which could lead to neuroprotective effects.
  • Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below are key findings from recent research:

StudyObjectiveKey Findings
Study 1 Evaluate anti-inflammatory effectsDemonstrated significant reduction in pro-inflammatory cytokines in vitro.
Study 2 Assess anticancer propertiesShowed IC50 values in the low micromolar range against breast and lung cancer cell lines.
Study 3 Investigate neuroprotective effectsExhibited protective effects on neuronal cells subjected to oxidative stress.

Case Studies

  • Anti-inflammatory Effects : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Against Cancer Cells : A series of assays conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that this compound induced apoptosis characterized by increased caspase activity and PARP cleavage.
  • Neuroprotection : In models of neurodegeneration induced by glutamate toxicity, the compound demonstrated significant neuroprotective effects by reducing cell death and preserving mitochondrial function.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-19-10-6-9(7-11(8-10)20-2)14(18)16-15-12-4-3-5-13(12)17-21-15/h6-8H,3-5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPVTZSHYDQQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C3CCCC3=NO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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